molecular formula C9H9Cl3O4S B12540013 2-Methylphenyl 2,2,2-trichloroethyl sulfate CAS No. 653605-18-6

2-Methylphenyl 2,2,2-trichloroethyl sulfate

Cat. No.: B12540013
CAS No.: 653605-18-6
M. Wt: 319.6 g/mol
InChI Key: WRWDEIHPPVOQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylphenyl 2,2,2-trichloroethyl sulfate is an organic compound that belongs to the class of sulfates It is characterized by the presence of a 2-methylphenyl group attached to a 2,2,2-trichloroethyl sulfate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenyl 2,2,2-trichloroethyl sulfate typically involves the reaction of 2-methylphenol with 2,2,2-trichloroethanol in the presence of a suitable sulfating agent, such as chlorosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2-Methylphenol} + \text{2,2,2-Trichloroethanol} + \text{Chlorosulfuric acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl 2,2,2-trichloroethyl sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonates.

    Reduction: Reduction reactions can lead to the formation of sulfides.

    Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfonates.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylphenyl 2,2,2-trichloroethyl sulfate has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Methylphenyl 2,2,2-trichloroethyl sulfate involves its interaction with specific molecular targets. The sulfate group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The trichloroethyl moiety may also contribute to the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylphenyl sulfate
  • 2,2,2-Trichloroethyl sulfate
  • Phenyl 2,2,2-trichloroethyl sulfate

Uniqueness

2-Methylphenyl 2,2,2-trichloroethyl sulfate is unique due to the combination of the 2-methylphenyl and 2,2,2-trichloroethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

653605-18-6

Molecular Formula

C9H9Cl3O4S

Molecular Weight

319.6 g/mol

IUPAC Name

(2-methylphenyl) 2,2,2-trichloroethyl sulfate

InChI

InChI=1S/C9H9Cl3O4S/c1-7-4-2-3-5-8(7)16-17(13,14)15-6-9(10,11)12/h2-5H,6H2,1H3

InChI Key

WRWDEIHPPVOQTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.